![molecular formula C12H10FN B2986084 2'-Fluoro[1,1'-biphenyl]-2-amine CAS No. 316-61-0](/img/structure/B2986084.png)

2'-Fluoro[1,1'-biphenyl]-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

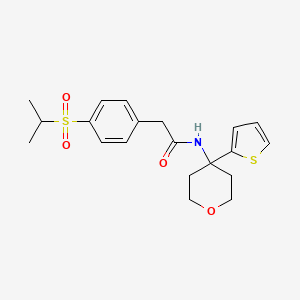

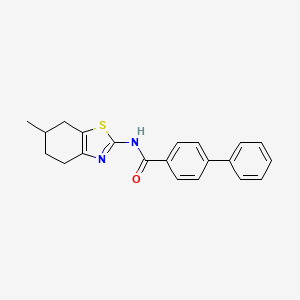

“2’-Fluoro[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C12H9F . It is also known by other names such as 2-Fluoro-1,1’-biphenyl, 2-Fluorobiphenyl, o-Fluorobiphenyl, 2-Fluorodiphenyl, and o-Fluorodiphenyl . It is a white to off-white powder .

Synthesis Analysis

The synthesis of 2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has been reported in a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . The newly-obtained bio-functional hybrid compound was fully characterized via 1H, 13C NMR, UV, and mass spectral data .Molecular Structure Analysis

The molecular structure of “2’-Fluoro[1,1’-biphenyl]-2-amine” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.Scientific Research Applications

Chiral Derivatizing Agent

2-Fluoro-2-phenyl-1-aminoethane, a compound related to 2'-Fluoro[1,1'-biphenyl]-2-amine, has been synthesized and used as a chiral derivatizing agent. The enantiomers of this compound have been separated and their absolute configurations determined. This derivative has applications in distinguishing amides prepared with different chiral acids by fluorine NMR (Hamman, 1989).

Reactions with Amines

The reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene has been studied, leading to the production of compounds like 2,2-di(4-nitrophenyl)-1-fluoro-1-aminoethene. This reaction demonstrates the utility of similar fluorinated compounds in organic synthesis, particularly in reactions involving nucleophilic attack on carbon-carbon double bonds (Leffek & Maciejewska, 1986).

Application in Security Ink

A derivative of 2'-Fluoro[1,1'-biphenyl]-2-amine, specifically (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, has been used in developing security inks. This compound exhibits morphology-dependent fluorochromism, which is induced by mechanical force or changes in pH, and can be used in security applications without the need for a covering reagent (Xiao-lin Lu & Xia, 2016).

Fluorescent Detection of Amines

2-Fluoro-4-nitroanisole, a related compound, has been studied for its potential as a biochemical photoprobe. Its reactions with amines suggest it could be useful in the fluorescent detection of biologically important amines, highlighting the potential of related fluorinated compounds in biochemical sensing applications (Pleixats et al., 1989).

Organic Light Emitting Diodes (OLEDs)

A novel bipolar phenanthroimidazole derivative host material based on a structure related to 2'-Fluoro[1,1'-biphenyl]-2-amine has been designed for use in green and orange-red phosphorescent OLEDs. This compound shows impressive performance in non-doped OLEDs, demonstrating the utility of such fluorinated compounds in advanced electronic applications (Liu et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes involved in nucleotide biosynthesis .

Mode of Action

A structurally similar compound, 6-fluoro-2-(2′-fluoro-1,1′-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (nsc 368390), has been shown to inhibit de novo pyrimidine nucleotide biosynthesis . This inhibition leads to a decrease in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate, critical precursors for RNA and DNA synthesis .

Biochemical Pathways

The compound likely affects the de novo pyrimidine biosynthesis pathway. Inhibition of this pathway can lead to a decrease in the synthesis of RNA and DNA, affecting cell proliferation and survival .

Result of Action

The inhibition of de novo pyrimidine biosynthesis can lead to a decrease in cell proliferation and survival, potentially making 2’-Fluoro[1,1’-biphenyl]-2-amine an effective anticancer agent .

properties

IUPAC Name |

2-(2-fluorophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMELKKXQAQGQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro[1,1'-biphenyl]-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2986003.png)

![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)

![3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2986014.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)

![Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2986021.png)